2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI)
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Overview
Description
2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI) is a bicyclic compound with a nitrogen atom incorporated into its structure. This compound is known for its unique three-dimensional structure, which makes it an interesting subject for various chemical and biological studies. The presence of the nitrogen atom in the bicyclic framework imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI) typically involves multistep organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized through the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is often carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI) has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI) involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.3.1]nonane: Another bicyclic compound with a nitrogen atom, but with a different ring structure.
2-Azabicyclo[2.2.1]heptane: A smaller bicyclic compound with a nitrogen atom.
Uniqueness
2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI) is unique due to its specific ring size and the position of the nitrogen atom. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
5-methyl-2-azabicyclo[4.2.1]nonan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-6-4-9(11)10-8-3-2-7(6)5-8/h6-8H,2-5H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAMQLNRHDTPNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2CCC1C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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